2,2,2-Trifluoroethanethiol

Catalog No.
S618364
CAS No.
1544-53-2
M.F
C2H3F3S
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethanethiol

CAS Number

1544-53-2

Product Name

2,2,2-Trifluoroethanethiol

IUPAC Name

2,2,2-trifluoroethanethiol

Molecular Formula

C2H3F3S

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C2H3F3S/c3-2(4,5)1-6/h6H,1H2

InChI Key

RYRLLAOLJVDVNN-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)S

Synonyms

2,2,2-trifluoroethanethiol

Canonical SMILES

C(C(F)(F)F)S
  • Chemical Properties:
    • Extremely flammable liquid and vapor [].
    • Harmful if swallowed, inhaled, or comes in contact with skin [].
    • Causes skin and eye irritation [].
    • Boiling point: 48-50 °C [].
    • Melting point: -122 °C [].

Applications in Scientific Research

,2,2-Trifluoroethanethiol has several applications in scientific research, primarily due to its unique properties:

  • Analytical Reagent: Due to its strong acidity, 2,2,2-Trifluoroethanethiol can be used as a proton donor in various reactions. For example, it has been used to study the intrinsic acidity and basicity of molecules [].
  • Chemical Intermediate: The thiol group (-SH) in 2,2,2-Trifluoroethanethiol makes it a reactive functional group, allowing it to participate in various chemical reactions. It can be used as a starting material for the synthesis of other fluorinated organic molecules [].
  • Study of Material Surfaces: 2,2,2-Trifluoroethanethiol can be used to investigate the adsorption properties of different materials. The interaction of the thiol group with the surface can provide valuable information about the surface chemistry.

2,2,2-Trifluoroethanethiol is an organofluorine compound with the chemical formula CF3CH2SH\text{CF}_3\text{CH}_2\text{SH}. It is characterized by the presence of three fluorine atoms attached to the carbon adjacent to a thiol group. This compound is notable for its unique properties derived from the trifluoromethyl group, which significantly influences its reactivity and biological interactions. The compound is often utilized in various chemical syntheses and has garnered attention for its potential applications in medicinal chemistry due to its distinctive characteristics.

Currently, there is no scientific literature readily available on the specific mechanism of action of 2,2,2-Trifluoroethanethiol in biological systems.

2,2,2-Trifluoroethanethiol is likely to possess similar hazards as other thiol compounds. Here are some potential safety concerns:

  • Toxicity: Thiols can be irritating to the skin, eyes, and respiratory system. Specific data on the toxicity of 2,2,2-Trifluoroethanethiol is lacking, but caution is advised when handling it.
  • Flammability: Information on flammability is limited, but the presence of a carbon-hydrogen chain suggests some flammability.
  • Reactivity: The thiol group can react with various oxidizing agents, potentially leading to exothermic reactions [].

The reactivity of 2,2,2-trifluoroethanethiol is influenced by the electronegative fluorine atoms, which enhance its acidity compared to non-fluorinated thiols. Key reactions include:

  • Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with alkyl halides or other electrophiles .
  • Oxidation: 2,2,2-Trifluoroethanethiol can be oxidized to form disulfides or sulfoxides under appropriate conditions .
  • Reactivity with Metal Surfaces: Studies have shown that this compound reacts with metal surfaces, such as molybdenum, affecting its surface properties and reactivity .

Several methods exist for synthesizing 2,2,2-trifluoroethanethiol:

  • Halide Reaction: A common synthesis route involves reacting trifluoroethyl halides with sodium hydrosulfide. The general reaction can be represented as:

    CF3CH2X+NaSHCF3CH2SH+NaX\text{CF}_3\text{CH}_2\text{X}+\text{NaSH}\rightarrow \text{CF}_3\text{CH}_2\text{SH}+\text{NaX}

    where XX represents a halogen atom .
  • Copper-Catalyzed Reactions: Another method involves copper-catalyzed reactions that facilitate the formation of aryl sulfides from trifluoroethyl thiols .

2,2,2-Trifluoroethanethiol has several applications across various fields:

  • Medicinal Chemistry: Its unique properties make it a candidate for drug development, particularly in creating fluorinated pharmaceuticals that may exhibit enhanced metabolic stability and bioavailability .
  • Organic Synthesis: It serves as a building block in organic synthesis, particularly in the formation of more complex fluorinated compounds and materials .
  • Surface Modification: Due to its reactivity with metal surfaces, it can be used in surface modification processes in materials science .

Interaction studies of 2,2,2-trifluoroethanethiol with various substrates reveal insights into its chemical behavior. For instance:

  • Metal Interactions: The compound has been shown to interact with metal surfaces like molybdenum, influencing catalytic properties and surface chemistry .
  • Biological Interactions: Preliminary studies suggest that fluorination enhances the interaction of thiols with biological macromolecules, potentially leading to novel therapeutic agents .

Several compounds share structural similarities with 2,2,2-trifluoroethanethiol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
EthanethiolC2H6S\text{C}_2\text{H}_6\text{S}Non-fluorinated analog; less acidic than trifluoroethylthiol.
1,1,1-TrifluoroethanolCF3CH2OH\text{CF}_3\text{CH}_2\text{OH}Alcohol functional group; used in different chemical contexts.
TrifluoromethylsulfanylbenzeneC7H4F3S\text{C}_7\text{H}_4\text{F}_3\text{S}Contains a benzene ring; used in aromatic substitution reactions.

Uniqueness of 2,2,2-Trifluoroethanethiol

What makes 2,2,2-trifluoroethanethiol unique among these compounds is its combination of a thiol functional group with a trifluoromethyl moiety. This combination results in enhanced acidity and reactivity that can be exploited in both synthetic and biological applications. Its ability to form stable interactions due to fluorination provides it advantages over non-fluorinated counterparts in various chemical processes.

XLogP3

1.6

Boiling Point

34.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,2,2-Trifluoroethanethiol

Dates

Modify: 2023-08-15

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